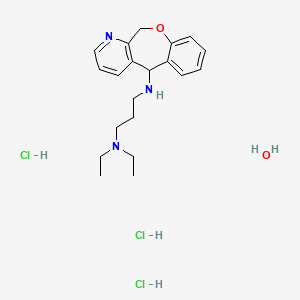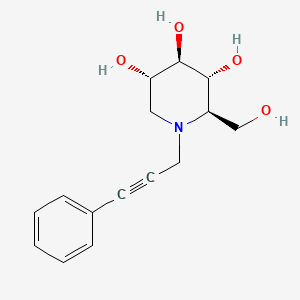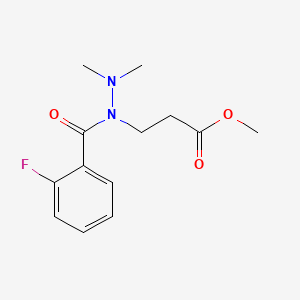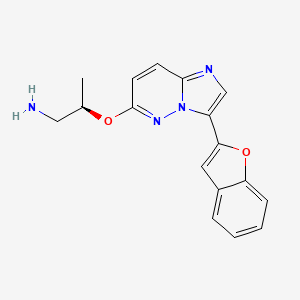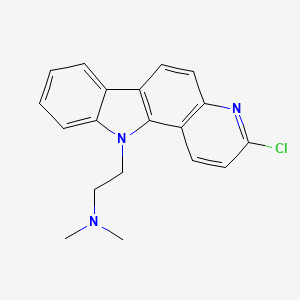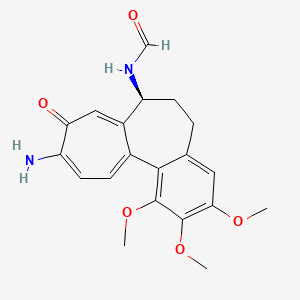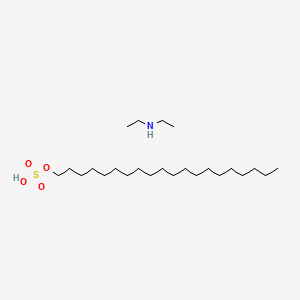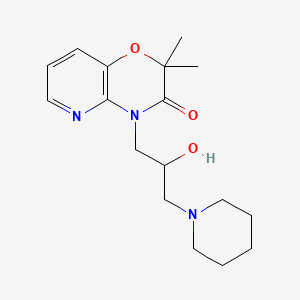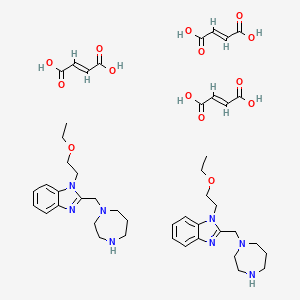
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a diazepane ring, and an ethoxyethyl side chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the benzimidazole intermediate.
Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain is attached through an alkylation reaction, using an ethoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: Compounds with a similar benzimidazole core but lacking the diazepane ring and ethoxyethyl side chain.
Diazepanes: Compounds containing the diazepane ring but with different substituents on the ring.
Ethoxyethyl Derivatives: Compounds with an ethoxyethyl side chain but different core structures.
Uniqueness
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole is unique due to the combination of its benzimidazole core, diazepane ring, and ethoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
95893-96-2 |
|---|---|
Formule moléculaire |
C46H64N8O14 |
Poids moléculaire |
953.0 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H26N4O.3C4H4O4/c2*1-2-22-13-12-21-16-7-4-3-6-15(16)19-17(21)14-20-10-5-8-18-9-11-20;3*5-3(6)1-2-4(7)8/h2*3-4,6-7,18H,2,5,8-14H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clé InChI |
MBLYNFLWEQCDQH-VQYXCCSOSA-N |
SMILES isomérique |
CCOCCN1C(=NC2=CC=CC=C12)CN3CCNCCC3.CCOCCN1C(=NC2=CC=CC=C12)CN3CCNCCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOCCN1C2=CC=CC=C2N=C1CN3CCCNCC3.CCOCCN1C2=CC=CC=C2N=C1CN3CCCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



